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(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol
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Overview
Description
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C10H13BrO3 It is a derivative of phenol, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxy-4-methoxyphenol, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine substituent can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde or 3-bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: Formation of 5-ethoxy-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanol
- (3-Bromo-4,5-dimethoxyphenyl)methanol
- (3-Bromo-4-ethoxyphenyl)methanol
Uniqueness
(3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups provides distinct electronic and steric effects compared to similar compounds, potentially leading to different chemical behaviors and applications.
Biological Activity
The compound (3-Bromo-5-ethoxy-4-methoxyphenyl)methanol is a brominated phenolic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and two methoxy groups on a phenolic ring, which may influence its reactivity and biological interactions. The presence of the ethoxy group further modifies its solubility and binding characteristics.
Antimicrobial Activity
Research indicates that brominated phenols, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing antimicrobial agents .
Antioxidant Properties
Bromophenols are known for their antioxidant capabilities. The presence of multiple hydroxyl groups in related compounds has been linked to enhanced radical scavenging activity. A comparative analysis showed that compounds with similar structural motifs could protect cellular systems from oxidative stress, indicating that this compound may possess comparable properties .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of various bromophenolic compounds on cancer cell lines. For instance, derivatives with structural similarities to this compound were shown to inhibit cell proliferation in glioblastoma models. Such findings suggest potential applications in cancer therapy .
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets, including enzymes and receptors. The bromine atom may enhance binding affinity due to its electronegativity, while the methoxy groups could modulate the compound's lipophilicity and cellular uptake .
Case Studies
- Antimicrobial Efficacy : A study tested the antimicrobial activity of various brominated phenols against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
- Cytotoxicity in Cancer Cells : Research involving the U-87 glioblastoma cell line showed that certain bromophenolic compounds led to a reduction in cell viability by over 70% at concentrations of 100 µM, highlighting their potential as anticancer agents.
Data Tables
Properties
Molecular Formula |
C10H13BrO3 |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(3-bromo-5-ethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
WQYUSWBQZAPZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OC |
Origin of Product |
United States |
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